1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea |
InChI |
InChI=1S/C11H14N2O3/c1-2-13(11(16)12-7-8-14)9-3-5-10(15)6-4-9/h3-6,8,15H,2,7H2,1H3,(H,12,16) |
InChI Key |
BMIBVFHMDMDYDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)O)C(=O)NCC=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
Key precursors include:
Condensation of 4-Aminophenol and Ethyl Isocyanate
The initial step involves reacting 4-aminophenol with ethyl isocyanate in tetrahydrofuran (THF) at 0–5°C. TEA is added to maintain a pH of ~8, facilitating nucleophilic attack by the amine on the isocyanate carbonyl. The reaction is stirred for 3 hours, yielding 1-ethyl-3-(4-hydroxyphenyl)urea:
Alkylation with Glyoxal
The intermediate urea is then alkylated with glyoxal in dichloromethane (DCM). A mixed anhydride method employs ethyl chloroformate to activate glyoxal, enabling nucleophilic substitution at the urea’s nitrogen. The reaction proceeds at –15°C for 3 hours, followed by gradual warming to room temperature:
Purification Techniques
Crude product purification involves:
-
Liquid-Liquid Extraction : Washing with 1N HCl (3×20 mL) and 5% NaHCO₃ (3×20 mL) to remove unreacted reagents.
-
Drying and Distillation : Anhydrous sodium sulfate removes residual water, followed by solvent evaporation under reduced pressure.
-
Chromatography : Preparative thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) isolates the pure compound.
Optimization of Reaction Conditions
Solvent Systems
Temperature and pH Control
Catalysts and Coupling Agents
-
DCCI/HOBt : Promote active ester formation in one-pot syntheses, improving yields to 70–85%.
-
Ethyl Chloroformate : Generates mixed anhydrides for efficient glyoxal activation.
Purification and Characterization
Spectroscopic Analysis
Chromatographic Data
Comparative Analysis of Methodologies
Challenges and Troubleshooting
-
Byproduct Formation : Over-alkylation can occur if glyoxal is in excess, necessitating stoichiometric precision.
-
Low Yields : Improved by pre-activating glyoxal with ethyl chloroformate or using coupling agents.
-
Purification Difficulties : Chromatography on silica gel or preparative TLC resolves co-eluting impurities.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The oxoethyl group can be reduced to an alcohol.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Properties
The presence of the hydroxyl group in 1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea suggests potential antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals, which can contribute to the prevention of oxidative stress-related diseases.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. Preliminary studies suggest that it could inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects, particularly in modulating pathways associated with addiction. Studies have shown that it may reduce drug-seeking behavior in animal models, indicating potential therapeutic applications in addiction treatment.
Agricultural Applications
The structure-activity relationship studies indicate that modifications to the phenolic and keto groups significantly influence the biological activity of the compound. For instance:
- Substitution at the para position of the phenolic hydroxyl group enhances its antioxidant properties.
- Alterations to the ketoethyl substituent can modify its insecticidal efficacy.
Case Study: In Vitro Anticancer Studies
In vitro studies have been conducted to evaluate the anticancer potential of this compound across various cancer cell lines. The results indicated significant reductions in cell viability, supporting further exploration into its mechanisms of action.
Case Study: Insecticidal Efficacy
Field trials have been initiated to assess the effectiveness of this compound as an agricultural insecticide. Initial findings suggest promising results against common agricultural pests, warranting further investigation into its application in crop protection strategies.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the urea group can participate in various binding interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Urea Derivatives
The structural uniqueness of 1-ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea lies in its substituents, which differentiate it from related compounds (Table 1):
Key Structural Features:
- Ethyl Group : Provides moderate hydrophobicity.
- 2-Oxoethyl : Contains a ketone group, enabling reactivity and hydrogen-bonding interactions.
Comparison with Analogs:
- Sulfonylurea Derivatives: Compounds such as 1-(4-(2-(4-methoxyphenylamino)-2-oxoethyl)phenylsulfonyl)-3-(4-nitrobenzoyl)urea () incorporate sulfonyl groups, enhancing electron-withdrawing effects and receptor-binding affinity, which are critical for hypoglycemic activity .
- Halogenated Ureas : 3-(4-chlorophenyl)-1-(2,2,2-trichloro-1-hydroxyethyl)urea () features chlorine atoms, increasing lipophilicity and metabolic stability compared to the hydroxyl group in the target compound .
- Aromatic Substitutions : 1-(3-ethylphenyl)-3-(4-fluorophenyl)urea () uses fluorine and ethyl groups to balance polarity and bioavailability, contrasting with the hydroxyl group’s strong polarity in the target .
Comparative Analysis of Physicochemical Properties
A comparative analysis of molecular weight, solubility, and substituent effects is summarized below:
Table 1: Physicochemical Properties of Selected Urea Derivatives
Key Observations:
- The 4-hydroxyphenyl group in the target compound increases hydrophilicity compared to halogenated or alkylated analogs (e.g., ).
Biological Activity
1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews its biological properties, including insecticidal effects, antibacterial activity, and potential mechanisms of action based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Insecticidal Properties
Research indicates that this compound exhibits significant insecticidal properties. A study conducted by Evren et al. (2023) evaluated several urea derivatives for their effects on the larval and pupal stages of Spodoptera littoralis. The findings are summarized in the table below:
| Compound | LC25 (mg/L) | Larval Duration (days ± SE) | Pupal Duration (days ± SE) | Weight (mg ± SE) | Normal Pupae (%) ± SE | Deformed Pupae (%) ± SE | Adult Emergence (%) ± SE |
|---|---|---|---|---|---|---|---|
| This compound | 2.03 | 16.35 ± 0.20 | 13.65 ± 0.20 | 272.14 ± 0.19 | 72.51 ± 0.40 | 15.62 ± 0.33 | 65.23 ± 0.86 |
The compound showed a notable increase in larval duration while reducing pupal duration, indicating a potential disruption in normal development processes.
Antibacterial Activity
In addition to its insecticidal properties, this compound has been investigated for its antibacterial activity. A study published in the Journal of Medicinal Chemistry demonstrated that various derivatives with similar structures exhibited strong antibacterial potency against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating high efficacy.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, studies suggest that its activity may be linked to the following:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways essential for survival.
- Disruption of Developmental Processes : In insects, it appears to interfere with hormonal regulation during larval development, leading to increased larval duration and reduced pupal viability.
Case Studies
A notable case study involved the application of this compound in agricultural settings to manage pest populations effectively. Field trials showed a significant reduction in pest density when treated with formulations containing this urea derivative, highlighting its potential as a sustainable pest management solution.
Q & A
Q. What are the recommended synthetic routes and purification strategies for 1-Ethyl-1-(4-hydroxyphenyl)-3-(2-oxoethyl)urea?
- Methodological Answer : Synthesis typically involves urea-forming reactions between substituted amines and carbonyl compounds. For example, coupling ethylamine derivatives with hydroxyphenyl and oxoethyl precursors in polar aprotic solvents (e.g., dichloromethane or ethanol) under controlled temperature (25–60°C) and inert atmospheres . Purification may employ membrane separation technologies (e.g., nanofiltration) or column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures). Evidence from similar urea derivatives suggests optimizing solvent polarity to enhance yield and reduce byproducts .
Q. Example Characterization Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Molecular Weight | 238.25 g/mol |
| Key Functional Groups | Urea, hydroxyphenyl, oxoethyl |
Q. How should researchers characterize this compound’s structural and physicochemical properties?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the urea backbone and substituent positions. Compare chemical shifts with analogous compounds (e.g., 1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea, δ 7.2–7.8 ppm for aromatic protons) .
- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability.
Advanced Research Questions
Q. How can computational modeling predict the reactivity or supramolecular interactions of this urea derivative?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) can model electronic properties, such as H-bonding capacity between the urea moiety and substrates. Molecular dynamics (MD) simulations in solvents like DMSO or water predict aggregation behavior. Tools like COMSOL Multiphysics integrated with AI algorithms enable predictive optimization of reaction pathways . Link computational results to experimental data (e.g., crystallography in ) to validate models .
Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or spectral interpretations?
- Methodological Answer :
- Factorial Design : Apply a 2 factorial design to isolate variables (e.g., temperature, solvent ratio, catalyst loading). For example, highlights pre-experimental designs to identify dominant factors .
- Error Analysis : Use statistical tools (e.g., ANOVA) to quantify variability. Replicate reactions under identical conditions to distinguish systematic vs. random errors.
- Theoretical Alignment : Reconcile discrepancies by revisiting the guiding theoretical framework (e.g., steric effects in urea derivatives) as per and .
Q. How can researchers design experiments to probe the biological or catalytic activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test urea derivatives as inhibitors for hydrolases (e.g., urease) using spectrophotometric methods. Compare IC₅₀ values with known inhibitors.
- Catalytic Screening : Evaluate the compound’s role in organocatalysis (e.g., asymmetric synthesis) under varying pH and solvent conditions. Reference methodologies from ’s applications in organic synthesis .
Safety and Compliance Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents.
- Toxicity Assessment : Refer to analogous compounds (e.g., [(3-chlorophenyl)-phenylmethyl]urea in ) for acute toxicity profiles. Conduct Ames tests for mutagenicity if biological applications are planned .
Theoretical and Methodological Frameworks
Q. How does the choice of theoretical framework influence experimental design for this compound?
- Methodological Answer : A conceptual framework (e.g., H-bonding theory or steric hindrance models) guides hypothesis generation. For instance, emphasizes aligning spectral data with electronic structure predictions . When designing kinetic studies, transition-state theory can inform reaction monitoring techniques (e.g., stopped-flow spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
